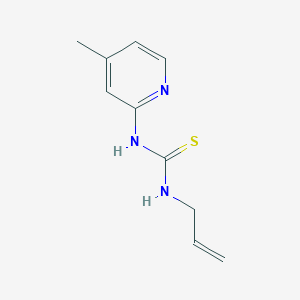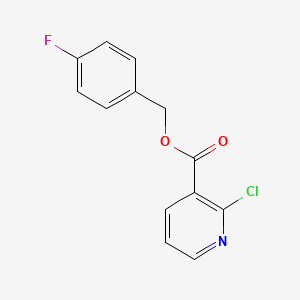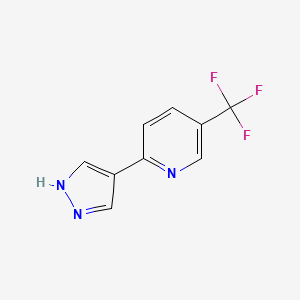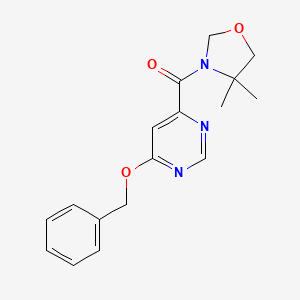
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multi-analyte Detection
A study by Dhara et al. (2016) describes the synthesis of a fluorescent sensor based on a similar pyrazole carbohydrazide structure for the selective and sensitive detection of Zn2+ and Mg2+ ions. This sensor exhibits fluorescence enhancement in aqueous acetonitrile solution, demonstrating its potential for monitoring intracellular metal ion levels in living cells in vitro (Dhara, Guchhait, Mukherjee, Mukherjee, & Bhattacharya, 2016).
NMR Spectroscopy and Tautomerism
Research by Lyčka (2017) explores the characterization of compounds including naphthalen-1-yl and nitrophenyl hydrazinylidene derivatives through NMR spectroscopy. This study provides insights into azo-hydrazo tautomerism, highlighting the utility of these compounds in detailed structural analysis (Lyčka, 2017).
Nickel(II) Complexes and Biological Interactions
Yu et al. (2017) synthesized and characterized two Ni(II) complexes involving pyrazole carbohydrazide ligands, examining their interactions with DNA/protein and cytotoxicity against cancer cells. This study demonstrates the potential of such complexes in the development of new anticancer agents (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).
Photocatalytic Hydrogen Production
Bala et al. (2014) report on a naphthylbisimide-Ni complex with photocatalytic activity for hydrogen production from water under visible light. This research highlights the role of pyrazole carbohydrazide derivatives in enhancing the efficiency of photocatalytic processes (Bala, Mondal, Goswami, Pal, & Mondal, 2014).
Anticonvulsant Activity
A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, demonstrating their potential as anticonvulsant agents. This indicates the therapeutic applications of compounds structurally related to the queried chemical (Bhandari, Tripathi, & Saraf, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate to form 1-(3-nitrophenyl)ethylhydrazine. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid to yield the final product.", "Starting Materials": [ "1-(3-nitrophenyl)ethanone", "hydrazine hydrate", "3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(3-nitrophenyl)ethylhydrazine.", "Step 2: Reaction of 1-(3-nitrophenyl)ethylhydrazine with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid at reflux temperature to yield (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
Numéro CAS |
1285570-33-3 |
Formule moléculaire |
C22H17N5O3 |
Poids moléculaire |
399.41 |
Nom IUPAC |
3-naphthalen-1-yl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
Clé InChI |
JYFMMDFGJYMTBK-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)






![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)